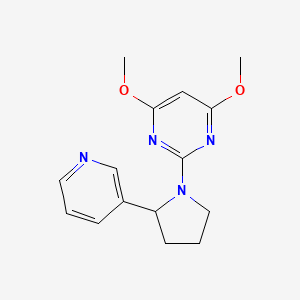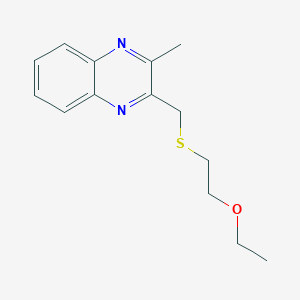![molecular formula C17H20N6O2S B7059379 6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B7059379.png)
6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine is a synthetic compound belonging to the class of triazolopyridazine derivatives. These compounds have garnered significant interest due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine typically involves a multi-step process:
Formation of the Triazolopyridazine Core: The triazolopyridazine core can be synthesized through the cyclization of appropriate hydrazine derivatives with pyridazine precursors under acidic or basic conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where the triazolopyridazine core reacts with piperazine derivatives.
Benzylsulfonylation: The final step involves the sulfonylation of the piperazine nitrogen with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at room temperature or elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are carried out in the presence of a base like triethylamine or sodium hydride.
Major Products
Oxidation: Sulfoxide and sulfone derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Functionalized triazolopyridazine derivatives with diverse substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal activities, showing promising results against various pathogens.
Mechanism of Action
The mechanism of action of 6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine involves its interaction with specific molecular targets:
Molecular Targets: c-Met and Pim-1 kinases, which play crucial roles in cell signaling pathways related to cancer cell growth and survival.
Pathways Involved: Inhibition of these kinases disrupts downstream signaling pathways such as PI3K/AKT/mTOR, leading to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
6-(4-Benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine can be compared with other triazolopyridazine derivatives:
Similar Compounds: 1,2,4-Triazolo[4,3-b]pyridazine derivatives, pyrazolo[3,4-d]pyrimidine derivatives.
Uniqueness: The presence of the benzylsulfonylpiperazine moiety enhances its biological activity and selectivity towards specific molecular targets, making it a unique candidate for further research and development.
Properties
IUPAC Name |
6-(4-benzylsulfonylpiperazin-1-yl)-2-methyl-[1,2,4]triazolo[1,5-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-14-18-16-7-8-17(20-23(16)19-14)21-9-11-22(12-10-21)26(24,25)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVKDBIPHJGMKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C=CC(=N2)N3CCN(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(2-Fluorophenoxy)ethyl]-5-[2-(3-methylphenoxy)ethyl]-1,3,4-oxadiazole](/img/structure/B7059307.png)
![1-(1-acetylpiperidin-4-yl)-3-[3-(1H-indol-3-yl)propyl]urea](/img/structure/B7059313.png)
![2-Propan-2-yl-5-[(1,3,5-trimethylpyrazol-4-yl)oxymethyl]-1,3,4-oxadiazole](/img/structure/B7059315.png)

![[4-(5-Methoxypyridin-2-yl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7059328.png)
![3-[2,2-dimethyl-4-(2,2,2-trifluoroethyl)piperazine-1-carbonyl]-1H-quinolin-2-one](/img/structure/B7059334.png)
![3-[[5-(4,5,6,7,8,9-Hexahydrocycloocta[b]thiophen-2-yl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-thiazolidin-4-one](/img/structure/B7059340.png)

![3-[4-[2-(3-Methoxyphenyl)acetyl]piperazin-1-yl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7059348.png)
![N-(6,7-dihydro-4H-thiopyrano[4,3-d][1,3]thiazol-2-yl)-3-hydroxy-2-nitrobenzamide](/img/structure/B7059351.png)
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B7059365.png)
![N-[2-[(2,4-dichlorophenyl)methylsulfanyl]ethyl]-2-(5-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B7059372.png)
![N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B7059395.png)
![3-Methyl-5-(4-thieno[2,3-d]pyrimidin-4-ylpiperazin-1-yl)-1,2-thiazole-4-carbonitrile](/img/structure/B7059402.png)
